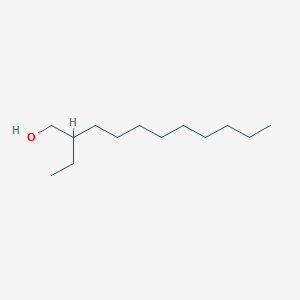
3-Iodo-4,5-dimethoxybenzoic acid
説明
3-Iodo-4,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9IO4 and a molar mass of 308.074 g/mol . It belongs to the class of benzoic acid derivatives and contains iodine and methoxy functional groups. The compound’s structure consists of a benzene ring substituted with two methoxy groups (at positions 4 and 5) and an iodine atom (at position 3).
Synthesis Analysis
The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and reacting them with appropriate amine derivatives. The obtained products are then purified and characterized using techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis .
科学的研究の応用
Suzuki Cross-Coupling Reactions
3-Iodo-4,5-dimethoxybenzoic acid is involved in Suzuki cross-coupling reactions, a type of chemical reaction that is significant in the field of organic chemistry. This reaction is used for the synthesis of biaryls, which are essential components in many pharmaceuticals and organic materials. Chaumeil, Signorella, and Drian (2000) demonstrated the optimization of this process using 3-iodo-4-methoxybenzoic acid methylester, achieving good yields under specific conditions (Chaumeil, Signorella, & Drian, 2000).
Synthesis of Macrolides and Zearalenone
Another application of compounds related to this compound is in the synthesis of macrolides and Zearalenone, a mycotoxin. Takahashi, Nagashima, and Tsuji (1980) described the palladium-catalyzed carbonylation of derivatives of this acid, leading to the production of important intermediates in the synthesis of these compounds (Takahashi, Nagashima, & Tsuji, 1980).
Synthesis of Antibiotic Components
The synthesis of components found in calichemicin antibiotics also utilizes derivatives of this compound. Laak and Scharf (1989) discussed the synthesis of polysubstituted aromatic carboxylic acids, which are key constituents in these antibiotics, from related compounds (Laak & Scharf, 1989).
Crystal Structure Analysis
This compound also finds use in crystallography for analyzing molecular structures. Lynch et al. (1994) studied the crystal structure of 3,5-dimethoxybenzoic acid, a related compound, which helps in understanding the physical and chemical properties of these substances (Lynch, Smith, Byriel, & Kennard, 1994).
Thermodynamic Studies
Thermodynamic properties of iodo-substituted benzoic acids, including this compound, have been studied to understand their sublimation and fusion behaviors. This is crucial for applications in materials science and engineering. Tan and Sabbah (1994) investigated these properties using calorimetric methods (Tan & Sabbah, 1994).
特性
IUPAC Name |
3-iodo-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKITVMTSMYARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282300 | |
| Record name | 3-iodo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-22-4 | |
| Record name | NSC25376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-iodo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-N-[2-(diethylamino)ethyl]aniline](/img/structure/B3053525.png)


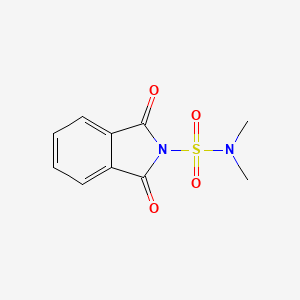
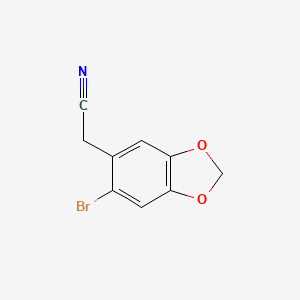

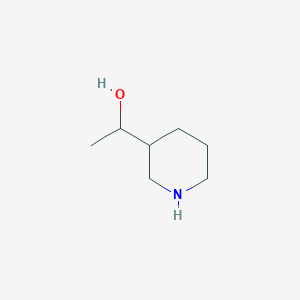
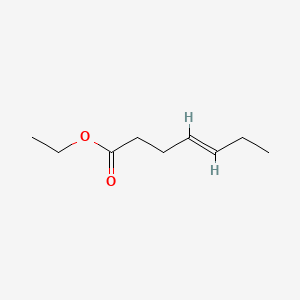

![Phenol, 4-[[(phenylmethyl)thio]methyl]-](/img/structure/B3053539.png)

